molecular formula C14H14ClN3O B6631011 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide

2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide

カタログ番号 B6631011
分子量: 275.73 g/mol
InChIキー: YRQXTLRINFUDOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

The mechanism of action of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide involves the inhibition of a protein called Aurora kinase A. This protein is involved in cell division and is overexpressed in many types of cancer. By inhibiting Aurora kinase A, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide disrupts the normal cell division process and induces apoptosis in cancer cells. This mechanism of action has been validated in preclinical studies and is currently being evaluated in clinical trials.
Biochemical and Physiological Effects
2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to reduce the levels of phosphorylated histone H3, a marker of cell division, in cancer cells. These findings suggest that 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide may have a potent anticancer effect.

実験室実験の利点と制限

One advantage of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide is its specificity for Aurora kinase A. This specificity allows for targeted inhibition of cancer cells while minimizing toxicity to normal cells. However, one limitation of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide is its solubility, which may limit its effectiveness in vivo. In addition, the pharmacokinetics and pharmacodynamics of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide are not yet fully understood, which may limit its clinical application.

将来の方向性

There are several future directions for the study of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide. One direction is to optimize the pharmacokinetics and pharmacodynamics of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide to improve its clinical efficacy. Another direction is to evaluate the safety and efficacy of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide in clinical trials. In addition, the combination of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide with other anticancer agents may be explored to enhance its therapeutic potential. Finally, the development of novel Aurora kinase A inhibitors based on the structure of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide may lead to the discovery of more potent and effective anticancer agents.
Conclusion
In conclusion, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide is a promising small molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its specificity for Aurora kinase A allows for targeted inhibition of cancer cells while minimizing toxicity to normal cells. However, its solubility and pharmacokinetics and pharmacodynamics need to be further optimized to improve its clinical efficacy. The future directions for the study of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide include evaluating its safety and efficacy in clinical trials, exploring its combination with other anticancer agents, and developing novel Aurora kinase A inhibitors.

合成法

The synthesis of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide involves several steps, including the reaction of 2-chloro-6-methylpyridine-4-carboxylic acid with 3-methylpyridine-2-methanol in the presence of a coupling reagent. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then coupled with the amine to form the final product. The synthesis method has been optimized to produce high yields of 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide with good purity.

科学的研究の応用

2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide may have therapeutic potential for the treatment of cancer.

特性

IUPAC Name

2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-9-4-3-5-16-12(9)8-17-14(19)11-6-10(2)18-13(15)7-11/h3-7H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQXTLRINFUDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC(=O)C2=CC(=NC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。